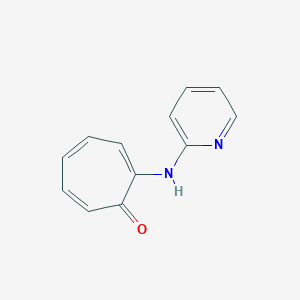
Gadoteric acid
Vue d'ensemble
Description
Gadoteric acid, commonly used in the salt form gadoterate meglumine, is a macrocyclic, ionic gadolinium-based contrast agent (GBCA). It is composed of the organic acid DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) used for its chelating properties, and gadolinium (Gd3+) . It is used with contrasted magnetic resonance imaging (MRI) to detect and visualize lesions and abnormal vascularity .
Synthesis Analysis
The synthesis of Gadoteric acid involves the use of the organic acid DOTA and gadolinium (Gd3+) . DOTA is used for its chelating properties, which allows it to form stable complexes with gadolinium .Molecular Structure Analysis
The molecular formula of Gadoteric acid is C16H25GdN4O8 . It is composed of the organic acid DOTA and gadolinium (Gd3+) . The structure of Gadoteric acid is characterized by its macrocyclic structure .Chemical Reactions Analysis
Gadoteric acid is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field . This property enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues .Physical And Chemical Properties Analysis
Gadoteric acid has a molecular weight of 558.65 g/mol . It is a macrocyclic, ionic gadolinium-based contrast agent (GBCA) with one of the highest thermodynamic stability, apparent stability, and kinetic stability .Applications De Recherche Scientifique
Magnetic Resonance Imaging (MRI) Enhancement
Gadoteric acid, also known as Gd-DOTA, is a type of Gadolinium-based contrast agent (GBCA) that has been used for more than 30 years to enhance the quality of magnetic resonance imaging (MRI) . The paramagnetic properties of gadolinium (Gd (III)) make it a crucial imaging aid tool for medical diagnosis and for treatment monitoring across multiple clinical settings .
Stability and Safety
GBCAs with macrocyclic structures, like Gadoteric acid, are more stable and less toxic compared to other GBCAs . This stability is associated with less release of free Gd3+, which contributes to the safety of Gadoteric acid .
Renal Function Monitoring
Gadoteric acid has been used in research to study its short-term impact on kidney function . As the kidney is the main excretion organ of most GBCAs, understanding the effects of Gadoteric acid on renal function is crucial .
Lipid Metabolism Studies
Research has shown that Gadoteric acid can affect lipid metabolism . It has been used in studies to understand the build-up of lipid droplets, lipid peroxidation, and the overexpression of genes linked to lipogenesis and lipolysis .
Inflammation and Fibrosis Studies
Gadoteric acid has been used in studies to understand its effects on inflammation and fibrosis in proximal tubular cells cultures .
Toxicity Mechanisms
Understanding the toxicity mechanisms of Gadoteric acid is important for assessing its safety. Studies have shown that exposure to GBCAs is associated with gadolinium release and tissue deposition that may cause short- and long-term toxicity in several organs .
Mécanisme D'action
Target of Action
Gadoteric acid, commonly used in the salt form gadoterate meglumine, is a macrocyclic, ionic gadolinium-based contrast agent (GBCA) used with contrasted magnetic resonance imaging (MRI) to detect and visualize lesions and abnormal vascularity . The primary targets of gadoteric acid are tissues with disruption of the blood-brain barrier (BBB) and/or abnormal vascularity .
Mode of Action
Gadoteric acid is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field . This magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues . This property allows gadoteric acid to increase the contrast in MRI images, making it easier to detect and visualize lesions and abnormal vascularity .
Biochemical Pathways
The biochemical pathways affected by gadoteric acid are primarily related to its interaction with water protons in the vicinity of the magnetic field. The enhanced relaxation rates of these protons lead to increased signal intensity in MRI images . .
Pharmacokinetics
Gadoteric acid exhibits a two-compartment, open model pharmacokinetics with a mean distribution half-life of 7.1±5.2 minutes and a mean elimination half-life of 91±14 minutes in healthy volunteers . It is primarily eliminated in the urine .
Result of Action
The primary result of gadoteric acid’s action is the enhancement of MRI images. This enhancement allows for better detection and visualization of lesions and abnormal vascularity in the brain, spine, and associated tissues . It is retained in the brain at a measurable level after an injection at standard dose (01 mmol/kg) .
Action Environment
The action of gadoteric acid can be influenced by various environmental factors. For instance, the presence of a magnetic field is necessary for gadoteric acid to develop a magnetic moment and enhance the relaxation rates of water protons . Furthermore, the efficacy and stability of gadoteric acid can be affected by factors such as the patient’s renal function, as gadoteric acid is primarily eliminated in the urine .
Safety and Hazards
Propriétés
IUPAC Name |
2-[4,7-bis(carboxylatomethyl)-10-(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O8.Gd/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);/q;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSTXYOTEVLASN-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25GdN4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Gadoterate is a paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment enhances the relaxation rates of water protons in its vicinity, leading to an increase in signal intensity (brightness) of tissues. When placed in a magnetic field, gadoterate shortens the T1 and T2 relaxation times in target tissues. | |
| Record name | Gadoteric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09132 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Gadoteric acid | |
CAS RN |
72573-82-1 | |
| Record name | Gadolinate(1-), [1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetato(4-)-κN1,κN4,κN7,κN10,κO1,κO4,κO7,κO10]-, hydrogen (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72573-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gadoteric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09132 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GADOTERIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVF9Y6955W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



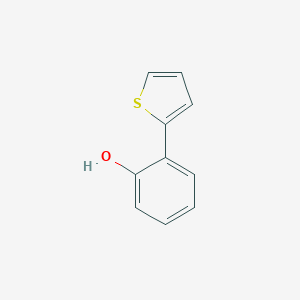
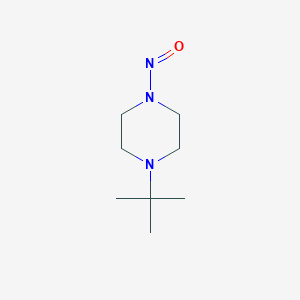
![4-(20-Ethyl-2-oxa-13,20-diaza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-6-yl)butanoic acid](/img/structure/B25904.png)
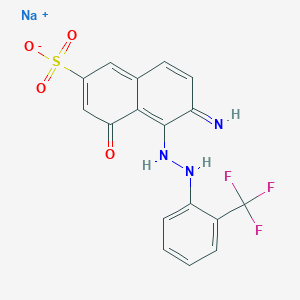
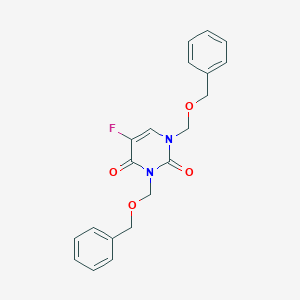
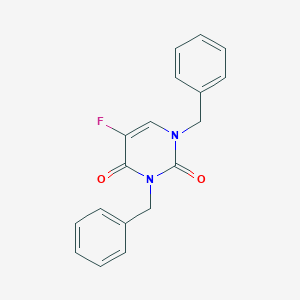

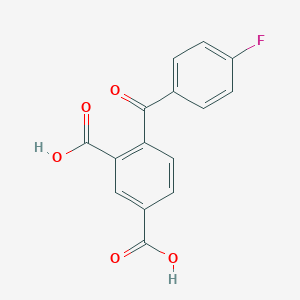
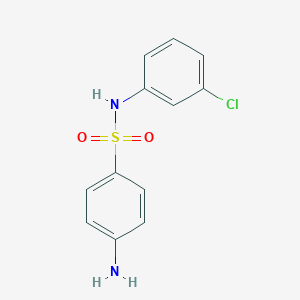

![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)


